molecular formula C18H14IN2NaO4S B114636 Sodium 6-((4-(2-iodoacetamido)phenyl)amino)naphthalene-2-sulfonate CAS No. 143756-46-1

Sodium 6-((4-(2-iodoacetamido)phenyl)amino)naphthalene-2-sulfonate

Cat. No.: B114636
CAS No.: 143756-46-1
M. Wt: 504.3 g/mol
InChI Key: XWDICRFLGKWTPK-UHFFFAOYSA-M
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Description

Sodium 6-((4-(2-iodoacetamido)phenyl)amino)naphthalene-2-sulfonate is a complex organic compound with the molecular formula C18H14IN2NaO4S and a molecular weight of 504.3 g/mol . This compound is known for its unique structure, which includes an iodoacetamido group attached to a naphthalene sulfonate moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of Sodium 6-((4-(2-iodoacetamido)phenyl)amino)naphthalene-2-sulfonate involves multiple steps. The process typically begins with the iodination of acetamide, followed by the coupling of the iodinated acetamide with a naphthalene sulfonate derivative. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound efficiently.

Chemical Reactions Analysis

Sodium 6-((4-(2-iodoacetamido)phenyl)amino)naphthalene-2-sulfonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly involving the iodoacetamido group. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.

Scientific Research Applications

Sodium 6-((4-(2-iodoacetamido)phenyl)amino)naphthalene-2-sulfonate is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of Sodium 6-((4-(2-iodoacetamido)phenyl)amino)naphthalene-2-sulfonate involves its interaction with specific molecular targets. The iodoacetamido group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications in their structure and function. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Sodium 6-((4-(2-iodoacetamido)phenyl)amino)naphthalene-2-sulfonate can be compared with other similar compounds, such as:

Properties

IUPAC Name

sodium;6-[4-[(2-iodoacetyl)amino]anilino]naphthalene-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15IN2O4S.Na/c19-11-18(22)21-15-6-4-14(5-7-15)20-16-3-1-13-10-17(26(23,24)25)8-2-12(13)9-16;/h1-10,20H,11H2,(H,21,22)(H,23,24,25);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWDICRFLGKWTPK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=CC3=C(C=C2)C=C(C=C3)S(=O)(=O)[O-])NC(=O)CI.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14IN2NaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70635742
Record name Sodium 6-[4-(2-iodoacetamido)anilino]naphthalene-2-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70635742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

504.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143756-46-1
Record name Sodium 6-[4-(2-iodoacetamido)anilino]naphthalene-2-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70635742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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